molecular formula C17H24N6O6 B1669355 CVT-2759 CAS No. 342419-10-7

CVT-2759

Número de catálogo: B1669355
Número CAS: 342419-10-7
Peso molecular: 408.4 g/mol
Clave InChI: OBAAIGREYDUOHX-ZGOQAQPGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Adenosine, N-((3R)-tetrahydro-3-furanyl)-, 5’-(ethylcarbamate) is a derivative of adenosine, a nucleoside that plays a crucial role in various biochemical processes

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the use of triphenylmethyl chloride for the protection of the 5’-hydroxyl group, followed by esterification and subsequent deprotection .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and minimizing the use of hazardous reagents.

Análisis De Reacciones Químicas

Types of Reactions

Adenosine, N-((3R)-tetrahydro-3-furanyl)-, 5’-(ethylcarbamate) can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium azide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Aplicaciones Científicas De Investigación

Adenosine, N-((3R)-tetrahydro-3-furanyl)-, 5’-(ethylcarbamate) has several scientific research applications:

Mecanismo De Acción

The mechanism of action of Adenosine, N-((3R)-tetrahydro-3-furanyl)-, 5’-(ethylcarbamate) involves its interaction with adenosine receptors, which are G protein-coupled receptors. These receptors mediate various physiological effects, including vasodilation, anti-inflammatory responses, and modulation of neurotransmitter release . The compound’s effects are primarily mediated through the activation of A1, A2A, A2B, and A3 adenosine receptors .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

Adenosine, N-((3R)-tetrahydro-3-furanyl)-, 5’-(ethylcarbamate) is unique due to its specific structural modifications, which confer distinct pharmacological properties. These modifications enhance its stability and bioavailability compared to adenosine and other similar compounds .

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for CVT-2759, and how can researchers ensure reproducibility in its preparation?

  • Methodological Answer: Follow journal guidelines for experimental rigor, such as documenting solvent purity, reaction conditions (temperature, time), and characterization methods (e.g., NMR, HPLC) in detail. Use standardized protocols from peer-reviewed studies and validate purity via independent analytical techniques (e.g., mass spectrometry) . Reproducibility requires explicit reporting of deviations, such as batch-to-batch variability in starting materials .

Q. What validated in vitro models are recommended for assessing this compound’s efficacy in early-stage studies?

  • Methodological Answer: Prioritize cell lines with well-characterized receptor profiles or genetic backgrounds relevant to this compound’s target. Include positive and negative controls (e.g., known agonists/antagonists) and validate assay conditions (e.g., incubation time, concentration ranges) through dose-response curves. Reference established models from high-impact studies and disclose any modifications .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity and purity?

  • Methodological Answer: Combine spectroscopic methods (e.g., 1H^1H-NMR, 13C^{13}C-NMR) with chromatographic techniques (HPLC, LC-MS) to confirm molecular structure and purity (>95%). For novel derivatives, include X-ray crystallography or elemental analysis. Cross-validate results with independent labs to rule out instrumentation bias .

Q. How can researchers replicate published results on this compound’s mechanism of action?

  • Methodological Answer: Adopt the original study’s experimental design, including buffer compositions, temperature, and cell densities. If discrepancies arise, systematically test variables (e.g., protein expression levels, assay sensitivity) and consult open-source datasets or supplementary materials for unreported details .

Q. What are the key parameters for stability testing of this compound under varying storage conditions?

  • Methodological Answer: Conduct accelerated stability studies at elevated temperatures and humidity levels (e.g., 40°C/75% RH) over 1–3 months. Monitor degradation products via HPLC and correlate findings with pharmacokinetic data. Use ICH guidelines for pharmaceutical stability testing as a framework .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity of this compound across independent studies?

  • Methodological Answer: Perform a meta-analysis of raw datasets (if available) to identify confounding variables, such as differences in cell culture conditions or assay endpoints. Validate findings using orthogonal assays (e.g., functional vs. binding assays) and apply statistical tools like Bland-Altman plots to quantify variability .

Q. What experimental design strategies optimize statistical power in dose-response studies for this compound?

  • Methodological Answer: Use power analysis to determine sample size based on effect size and variability from pilot studies. Employ randomized block designs to control for batch effects and include replicate measurements. For nonlinear responses, apply model-fitting tools (e.g., Hill equation) to estimate EC50_{50} values with confidence intervals .

Q. How can cross-species pharmacokinetic variability in this compound studies be systematically addressed?

  • Methodological Answer: Compare metabolic pathways across species using microsomal stability assays and cytochrome P450 inhibition profiles. Incorporate physiologically based pharmacokinetic (PBPK) modeling to extrapolate human dosing. Validate findings with in vivo studies in transgenic models expressing human enzymes .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for large-scale preclinical trials?

  • Methodological Answer: Implement quality-by-design (QbD) principles, such as defining critical process parameters (CPPs) via design-of-experiments (DoE). Use process analytical technology (PAT) for real-time monitoring and adjust synthetic routes to minimize impurities. Cross-reference with pharmacopeial standards for synthetic intermediates .

Q. How should researchers approach meta-analyses of heterogeneous datasets on this compound’s therapeutic potential?

  • Methodological Answer: Apply PRISMA guidelines for systematic reviews. Use random-effects models to account for inter-study heterogeneity and assess publication bias via funnel plots. Annotate datasets with metadata (e.g., experimental conditions, sample demographics) to enable subgroup analyses .

Q. Methodological Frameworks

  • For experimental reproducibility : Adhere to the Beilstein Journal of Organic Chemistry’s guidelines, including detailed supplementary materials and independent validation .
  • For data contradiction analysis : Use triangulation with multiple assays and open-access data repositories to isolate variables .
  • For advanced statistical modeling : Reference Biology Guide’s emphasis on quantitative rigor and hypothesis-driven frameworks .

Propiedades

Número CAS

342419-10-7

Fórmula molecular

C17H24N6O6

Peso molecular

408.4 g/mol

Nombre IUPAC

[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[[(3R)-oxolan-3-yl]amino]purin-9-yl]oxolan-2-yl]methyl N-ethylcarbamate

InChI

InChI=1S/C17H24N6O6/c1-2-18-17(26)28-6-10-12(24)13(25)16(29-10)23-8-21-11-14(19-7-20-15(11)23)22-9-3-4-27-5-9/h7-10,12-13,16,24-25H,2-6H2,1H3,(H,18,26)(H,19,20,22)/t9-,10-,12-,13-,16-/m1/s1

Clave InChI

OBAAIGREYDUOHX-ZGOQAQPGSA-N

SMILES

CCNC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)NC4CCOC4)O)O

SMILES isomérico

CCNC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N[C@@H]4CCOC4)O)O

SMILES canónico

CCNC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)NC4CCOC4)O)O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

(((5-(6-(oxolan-3-yl)amino)purin-9-yl)-3,4-dihydroxyoxolan-2-yl)methoxy)-N-methylcarboxamide
CVT 2759
CVT-2759
CVT2759

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.